molecular formula C19H22BFO3 B8249888 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- CAS No. 1661043-58-8

1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-

Cat. No. B8249888
CAS RN: 1661043-58-8
M. Wt: 328.2 g/mol
InChI Key: ONTNSZGEZNAWEZ-UHFFFAOYSA-N
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Description

“1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-” is a type of organoboron compound . Organoboron compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-” can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-” can be determined using various analytical techniques. For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Mechanism of Action

The mechanism of action of organoboron compounds in chemical reactions often involves the transfer of a boron atom to another molecule. In the case of Suzuki–Miyaura coupling, the boron atom is transferred from the organoboron compound to a palladium catalyst .

Safety and Hazards

When handling “1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-”, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Organoboron compounds have been widely used in various fields, including boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also one of the important nucleophiles in the Suzuki reaction and have a wide range of applications . Therefore, the study and application of “1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-” and similar compounds have broad prospects.

properties

IUPAC Name

2-(3-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTNSZGEZNAWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137235
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-

CAS RN

1661043-58-8
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1661043-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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